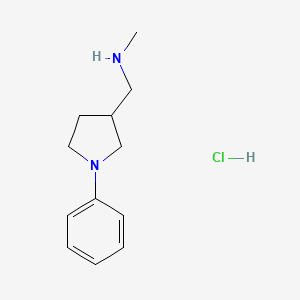

N-Methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine hydrochloride

説明

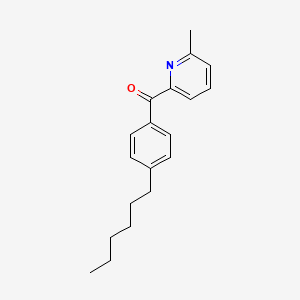

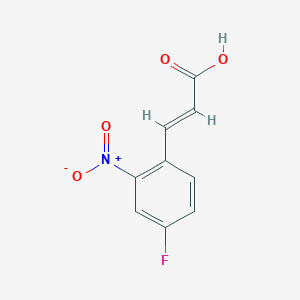

“N-Methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine hydrochloride” is a chemical compound with the empirical formula C12H19ClN2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCl.CNCC1CCN (C1)c2ccccc2 . This indicates that the molecule contains a pyrrolidine ring attached to a phenyl group and a methylamine group, all connected by a methylene bridge. The molecule also forms a salt with a chloride ion . Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 226.75 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Photocytotoxicity and Cellular Imaging

- Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine exhibit photocytotoxic properties and are used for cellular imaging. These complexes display photocytotoxicity in red light, showing potential for cancer treatment and diagnostic applications (Basu et al., 2014).

Enhanced Cellular Uptake in Cancer Cells

- Iron(III) complexes involving phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine show enhanced cellular uptake in cancer cells. These complexes demonstrate significant photocytotoxicity in cancer cells, indicating their potential in cancer therapy (Basu et al., 2015).

Catalytic Applications

- Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine are synthesized for catalytic applications. These compounds are important in the development of catalysts for various chemical reactions, including those that remain in the Pd(II) state (Roffe et al., 2016).

Chiral, Conformationally Mobile Ligands

- Compounds like N,N-bis[(2-pyridyl)]methyl(phenyl)(2-pyridyl)methanamine form chiral, pseudo C3-symmetric complexes. These are used in studying chiroptical properties and have potential applications in chiral recognition and catalysis (Canary et al., 1998).

Schiff Bases for Potential Anticonvulsant Agents

- Novel Schiff bases of 3-aminomethyl pyridine, involving compounds like N-(2-chlorobenzylidene)(pyridin-3-yl)methanamine, have been synthesized and shown potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Novel Schiff Base Ligands

- Schiff base ligands like 1-(3-(Pyridin-2-yl)phenyl)methanamine are used in synthesizing new palladium and platinum complexes. These complexes are studied for their anticancer activity, showing promise in the treatment of various cancers (Mbugua et al., 2020).

Molecular Docking Studies

- Compounds such as N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, derived from 3-(4-Chlorophenoxy)phenyl)methanamine, are used in molecular docking studies. This contributes to the understanding of molecular interactions and drug development processes (Bommeraa et al., 2019).

Hydrogen Bonding Studies

- Studies of compounds like 1-phenyl-N-[(E)-1H-pyrrol-2-ylmethylidene]methanamine focus on hydrogen bonding, crucial for understanding molecular structures and interactions (Akerman & Chiazzari, 2014).

Safety and Hazards

特性

IUPAC Name |

N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-13-9-11-7-8-14(10-11)12-5-3-2-4-6-12;/h2-6,11,13H,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAKPFUBGLPXLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCN(C1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Piperidinyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B1462994.png)

![2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide](/img/structure/B1462995.png)

![2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1463003.png)